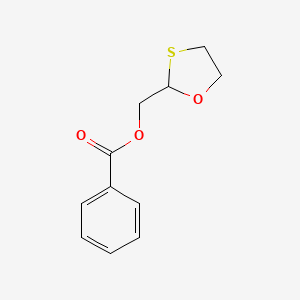







|
REACTION_CXSMILES
|
CO[CH:3]([O:14][CH3:15])[CH2:4][O:5][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.C1(C)C=C[C:20]([S:23](O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:6]([O:5][CH2:4][CH:3]1[S:23][CH2:20][CH2:15][O:14]1)(=[O:13])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(COC(C1=CC=CC=C1)=O)OC
|
|
Name
|
1,2-mercaptoethanol
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were placed in a three-neck flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
DISTILLATION
|
|
Details
|
By-produced methanol was distilled off with the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off about 150 mL
|
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous sodium hydrogen carbonate solution and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium carbonate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and vacuum distillation at 144-147° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OCCS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54.9 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 5173.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
CO[CH:3]([O:14][CH3:15])[CH2:4][O:5][C:6](=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.C1(C)C=C[C:20]([S:23](O)(=O)=O)=CC=1>C1(C)C=CC=CC=1>[C:6]([O:5][CH2:4][CH:3]1[S:23][CH2:20][CH2:15][O:14]1)(=[O:13])[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2|
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(COC(C1=CC=CC=C1)=O)OC
|
|
Name
|
1,2-mercaptoethanol
|
|
Quantity
|
20.4 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.9 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
were placed in a three-neck flask
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating
|
|
Type
|
DISTILLATION
|
|
Details
|
By-produced methanol was distilled off with the solvent
|
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off about 150 mL
|
|
Type
|
WASH
|
|
Details
|
was washed with a saturated aqueous sodium hydrogen carbonate solution and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried over anhydrous sodium carbonate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and vacuum distillation at 144-147° C.
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)(=O)OCC1OCCS1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 54.9 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 5173.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |